![molecular formula C19H19ClN6O4 B2358217 2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896308-14-8](/img/structure/B2358217.png)
2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
Scientific Research Applications
PET Tracer Development
One study focused on the synthesis of carbon-11-labeled imidazo[2,1-f]purin- and purine-thioacetamide derivatives as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These tracers, designed for high radiochemical yield and purity, are vital for understanding NPP1's role in various physiological and pathological processes (Gao, Wang, & Zheng, 2016).
Herbicide Biochemistry
Research into chloroacetamide herbicides, such as acetochlor and alachlor, and their metabolism in human and rat liver microsomes, provides insights into their potential carcinogenicity and the biochemical pathways involved. This work helps in understanding the environmental and health impacts of these widely used agricultural chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial and Anticonvulsant Activities
Another area of research involves the synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant and antimicrobial activities. This exploration contributes to the development of new therapeutic agents for treating seizures and bacterial infections (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Novel Compound Synthesis
The creation of novel coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity, represents another significant application. These complexes' synthesis and characterization highlight the potential for developing new antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
properties
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4/c1-9-10(2)26-15-16(23(3)19(29)24(17(15)28)8-14(21)27)22-18(26)25(9)12-7-11(20)5-6-13(12)30-4/h5-7H,8H2,1-4H3,(H2,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQGFKXQFMGTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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